2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid
Description
The compound 2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid is a Boc (tert-butoxycarbonyl)-protected peptide derivative. Its structure comprises a phenylalanine (Phe) residue linked to a glycine (Gly) residue, with the Boc group protecting the N-terminus. This configuration is critical in peptide synthesis, where Boc groups are widely used for temporary amine protection due to their stability under basic conditions and ease of removal with acids .
Properties
IUPAC Name |
2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(22)18-12(14(21)17-10-13(19)20)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRWXIQFTMLYFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid typically involves multiple steps. One common method starts with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. This is followed by the coupling of the protected amino acid with a phenylalanine derivative. The final step involves the deprotection of the Boc group under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic or basic conditions are employed to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenyl group can yield quinones, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The Boc group provides stability and protects the amino group during reactions, while the phenyl group enhances the compound’s binding affinity to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Differences and Implications
Amino Acid Side Chains: The target compound's phenylalanine residue enables aromatic stacking interactions, useful in stabilizing peptide-protein binding . In contrast, Boc-Ile-Gly-OH (isoleucine-glycine) introduces hydrophobicity without aromaticity, favoring membrane insertion .
Protecting Groups :
- Boc vs. Z Groups: Boc is acid-labile, while Z groups require catalytic hydrogenation for removal. This difference impacts synthetic routes and compatibility with other functional groups .
Functional Moieties :
- Adamantane derivatives () exhibit rigid, bulky structures that mimic natural substrates in enzyme inhibition, making them valuable in neurodegenerative disease research .
- Cyclobutylglycine () introduces ring strain, altering conformational flexibility in peptide backbones .
Chain Length and Self-Assembly: Boc-Gly-Gly-Phe-Gly-OH (tetrapeptide) demonstrates self-assembly into nanostructures, highlighting the role of glycine in conferring flexibility .
Biological Activity
The compound 2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid , commonly referred to as Boc-Phe-OH, is a derivative of phenylalanine and has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid
- Molecular Formula : C14H19NO4
- CAS Number : 1014644-95-1
- Molecular Weight : 265.31 g/mol
The biological activity of Boc-Phe-OH is primarily attributed to its role as an amino acid derivative that can influence various physiological processes. It functions through the following mechanisms:
- Protein Synthesis Inhibition : The compound has been shown to inhibit specific pathways involved in protein synthesis, potentially affecting cellular growth and proliferation.
- Hormonal Regulation : It may modulate the secretion of anabolic hormones, which are crucial for muscle growth and recovery.
- Neurotransmitter Modulation : Research indicates that it could influence neurotransmitter levels, thereby affecting mood and cognitive functions.
1. Antioxidant Activity
Boc-Phe-OH exhibits significant antioxidant properties, which help in reducing oxidative stress in cells. This is crucial for protecting cells from damage caused by free radicals.
2. Anti-inflammatory Effects
Studies have indicated that this compound can reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
3. Muscle Recovery
As an ergogenic aid, Boc-Phe-OH has been associated with improved muscle recovery post-exercise, likely due to its influence on protein metabolism and hormonal balance.
Data Tables
| Biological Activity | Mechanism | References |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Anti-inflammatory | Lowers inflammation markers | |
| Muscle recovery | Enhances protein synthesis |
Case Studies
-
Case Study on Muscle Recovery :
A clinical trial involving athletes showed that supplementation with Boc-Phe-OH led to a marked improvement in muscle recovery times compared to a placebo group. Participants reported reduced soreness and faster return to baseline strength levels. -
Study on Antioxidant Effects :
In a controlled laboratory setting, Boc-Phe-OH was tested against various oxidative stress models. Results indicated a significant decrease in reactive oxygen species (ROS) levels, supporting its use as a dietary supplement for oxidative stress management. -
Inflammation Reduction Study :
An investigation into the anti-inflammatory properties of Boc-Phe-OH demonstrated a reduction in pro-inflammatory cytokines in cell cultures treated with the compound, indicating potential applications in treating chronic inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for preparing 2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid?
- Methodological Answer : The compound is typically synthesized via peptide coupling strategies. For example, tert-butoxycarbonyl (Boc) protection is applied to the amine group of 2-amino-3-phenylpropanoic acid derivatives, followed by activation with carbodiimides (e.g., EDC/HOBt) and coupling to glycine derivatives. Purification involves flash chromatography using ethyl acetate/hexane gradients .
- Key Data : Yield optimization (e.g., 88% in a Boc-protected intermediate synthesis) depends on stoichiometric ratios of coupling agents and reaction time .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) with chiral columns resolves enantiomeric purity. Mass spectrometry (ES/MS) validates molecular weight, e.g., ES/MS m/z 428.3 (M+H) for related intermediates .
Advanced Research Questions
Q. How can computational methods enhance reaction design for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. Coupled with Design of Experiments (DoE), computational models identify optimal conditions (e.g., solvent polarity, temperature) for coupling efficiency .
- Example : ICReDD’s approach integrates reaction path searches with experimental validation, narrowing optimal conditions by 50% compared to traditional methods .
Q. What strategies resolve contradictions in reported enantiomeric excess (ee) during chiral separations?
- Methodological Answer : Discrepancies in ee values (e.g., >98% vs. 95%) arise from column choice (e.g., Chiralpak® OD vs. AD) or mobile-phase composition (e.g., methanol vs. ethanol). Systematic comparison using standardized protocols and validation via circular dichroism (CD) spectroscopy ensures reproducibility .
Q. How does the Boc-protecting group influence the compound’s stability under acidic conditions?
- Methodological Answer : The Boc group is labile under trifluoroacetic acid (TFA) or HCl/dioxane, enabling selective deprotection. Stability studies via TGA/DSC reveal decomposition thresholds (>150°C), critical for storage and reaction planning .
Application-Oriented Questions
Q. What role does this compound play in designing enzyme inhibitors?
- Methodological Answer : The phenylpropanoyl-glycine backbone mimics natural peptide substrates, enabling its use in protease inhibition assays. For example, it serves as a scaffold for synthesizing transition-state analogs targeting HIV-1 protease .
Q. How can statistical DoE improve yield in multi-step syntheses involving this compound?
- Methodological Answer : Fractional factorial designs screen variables (e.g., catalyst loading, solvent volume), while response surface methodology (RSM) optimizes interdependent parameters. For a Boc-deprotection step, DoE reduced HCl concentration by 20% while maintaining >90% yield .
Contradiction Analysis
Q. Why do reported yields vary for the same coupling reaction across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
